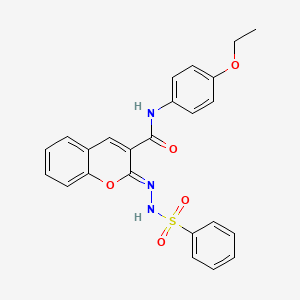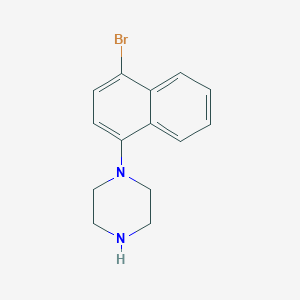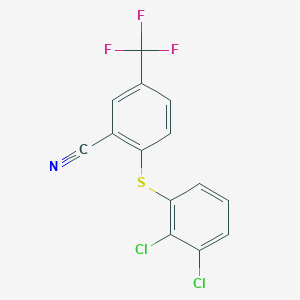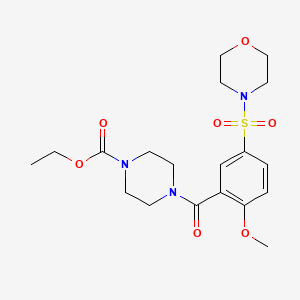
1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multiple steps, starting from commercially available precursors. A commonly adopted route includes:
Synthesis of Intermediate Compounds:
The synthesis of the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl precursor might involve the alkylation of a phenol derivative followed by cyclization with sulfur and subsequent oxidation.
The adamantane-1-amine can be prepared via the reduction of the corresponding adamantane-1-carboxamide.
Coupling Reaction:
The urea linkage is often formed via the reaction between an isocyanate derivative of the adamantane precursor and an amine derivative of the phenyl precursor.
Industrial Production Methods: Scaling up the production for industrial purposes requires robust and reproducible protocols. Techniques such as continuous-flow chemistry and optimization of reaction parameters (temperature, pressure, and catalysts) are employed to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography and recrystallization, are common.
化学反応の分析
Types of Reactions: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety is prone to oxidation, forming ketones or alcohols under strong oxidizing conditions.
Reduction: Reduction of the nitroso or nitro groups within the isothiazolidinyl ring can yield corresponding amines.
Substitution Reactions: The aromatic ring may undergo electrophilic substitution reactions, introducing different functional groups at the ortho or para positions.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products Formed:
Oxidation Products: Adamantanone, hydroxylated derivatives.
Reduction Products: Primary and secondary amines.
Substitution Products: Halogenated and nitrated derivatives.
Chemistry:
Catalyst development: Its unique structure makes it a candidate for heterogeneous catalysis.
Molecular recognition: Used in designing molecular receptors due to its ability to engage in multiple non-covalent interactions.
Biology and Medicine:
Drug design: Investigated for potential antiviral and antibacterial properties.
Enzyme inhibitors: The compound's structure allows it to inhibit specific enzymes by mimicking natural substrates.
Industry:
Material science: Explored for its potential in creating novel polymers with unique physical properties.
Surface coatings: Utilized in the development of hydrophobic and oleophobic surface treatments.
作用機序
Molecular Targets and Pathways: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea interacts with biological targets through multiple mechanisms:
Enzyme Inhibition: Binds to the active sites of enzymes, preventing substrate access and activity.
Receptor Modulation: Engages with cellular receptors, altering signal transduction pathways.
類似化合物との比較
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian drug.
Memantine: Another adamantane derivative, used in treating Alzheimer's disease.
The unique structural features and multifunctional nature of 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea make it a compound of significant interest across various scientific disciplines.
特性
IUPAC Name |
1-(1-adamantyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-14-3-4-18(24-5-2-6-28(24,26)27)10-19(14)22-20(25)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWCLQKBFVXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2494238.png)
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494239.png)






![N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2494251.png)



![3-Methylidene-8-[3-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2494256.png)

